molecular formula C3H10O6SSi B1582685 3-(Trihydroxysilyl)propanesulfonic acid CAS No. 70942-24-4

3-(Trihydroxysilyl)propanesulfonic acid

Cat. No.: B1582685
CAS No.: 70942-24-4
M. Wt: 202.26 g/mol
InChI Key: WYTQXLFLAMZNNZ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 3-(Trihydroxysilyl)propanesulfonic acid typically involves the reaction of 3-chloropropanesulfonic acid with triphenylsilanol under alkaline conditions[2][2]. The reaction proceeds as follows: [ \text{3-chloropropanesulfonic acid} + \text{triphenylsilanol} \rightarrow \text{this compound} ]

Industrial production methods often involve the use of silica nanoparticles as a core, onto which 3-(trihydroxysilyl)-1-propanesulfonic acid is covalently grafted via a dehydration reaction .

Chemical Reactions Analysis

3-(Trihydroxysilyl)propanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The silanol groups can participate in substitution reactions, forming siloxane bonds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as acids or bases . Major products formed from these reactions include siloxane polymers and sulfonate salts.

Comparison with Similar Compounds

3-(Trihydroxysilyl)propanesulfonic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functionality, combining the properties of both sulfonic acid and silanol groups, making it a versatile and valuable reagent in various fields of research and industry.

Properties

IUPAC Name

3-trihydroxysilylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10O6SSi/c4-10(5,6)2-1-3-11(7,8)9/h7-9H,1-3H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQXLFLAMZNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](O)(O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072200
Record name 1-Propanesulfonic acid, 3-(trihydroxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70942-24-4
Record name 3-(Trihydroxysilyl)-1-propanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70942-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid, 3-(trihydroxysilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-(trihydroxysilyl)-
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Record name 1-Propanesulfonic acid, 3-(trihydroxysilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 3-(trihydroxysilyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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